(5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

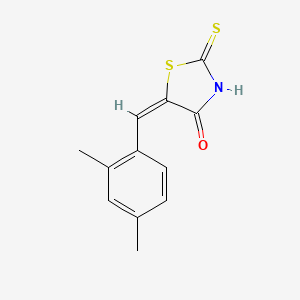

(5E)-5-(2,4-Dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene substituent at the 5-position and a mercapto group at the 2-position. The compound adopts a planar conformation due to conjugation across the thiazolidinone ring and the arylidene moiety. The stereochemistry (E-isomer) is stabilized by intramolecular hydrogen bonding between the thiol group and the carbonyl oxygen . This compound is synthesized via Knoevenagel condensation of 2-thioxo-thiazolidin-4-one with 2,4-dimethylbenzaldehyde under microwave irradiation or conventional heating, achieving moderate to high yields (70–85%) .

Thiazolidinones are known for their bioisosteric properties, mimicking peptide bonds, which makes them attractive in drug discovery.

Properties

IUPAC Name |

(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c1-7-3-4-9(8(2)5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAZWQJWDBXJSC-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS Number: 4818-22-8) is a thiazole derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁N₁O₁S₂

- Molecular Weight : 249.36 g/mol

- CAS Number : 4818-22-8

- Structural Formula : Chemical Structure

Antimicrobial Activity

Several studies have documented the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound exhibits a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Cytotoxicity and Anticancer Potential

Research has shown that this thiazole derivative possesses cytotoxic effects against several cancer cell lines. A notable study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

| A549 (lung cancer) | 25.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress and protects cellular components from damage.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound against multidrug-resistant strains of bacteria. The researchers concluded that the compound could serve as a template for developing novel antibiotics.

Study 2: Antioxidant Properties

In a study examining various thiazole derivatives for their antioxidant properties, it was found that this compound exhibited one of the highest scavenging activities against DPPH radicals compared to other tested compounds.

Study 3: Cancer Cell Line Studies

Research published in Cancer Letters explored the anticancer potential of thiazole derivatives. The study highlighted that this compound effectively inhibited tumor growth in xenograft models.

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

- Electron-donating groups (e.g., 2,4-dimethyl, 4-hydroxy-3-methoxy) enhance stability and kinase inhibition (e.g., DYRK1A IC50 = 0.028 µM for 4-hydroxy-3-methoxy derivative) .

- Halogenated analogs (e.g., 3-chloro) show moderate anticancer activity but lower yields due to steric hindrance .

- Alkoxy groups (e.g., isobutoxy) improve antibacterial activity but reduce synthetic efficiency .

Stereochemistry: E-isomers (e.g., 5E derivatives) are more thermodynamically stable than Z-isomers due to reduced steric clash between the arylidene and thiazolidinone ring . Z-isomers (e.g., 5Z compounds in ) exhibit superior kinase inhibition, likely due to better fit in hydrophobic enzyme pockets.

Biological Activity: DYRK1A Inhibition: 2-Amino-substituted derivatives (e.g., 5Z compounds) outperform mercapto analogs, suggesting hydrogen bonding with the kinase’s ATP-binding site is critical . Antimicrobial Activity: Mercapto derivatives with bulky 5-position substituents (e.g., isobutoxy) disrupt bacterial membrane integrity more effectively .

Pharmacokinetic and Physicochemical Properties

| Property | (5E)-5-(2,4-Dimethylbenzylidene)-2-mercapto- | (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo- | (5E)-5-(3-Chlorobenzylidene)-2-mercapto- |

|---|---|---|---|

| Molecular Weight | 293.4 g/mol | 279.3 g/mol | 257.7 g/mol |

| LogP | 3.2 (predicted) | 2.8 | 3.5 |

| Solubility (mg/mL) | 0.12 (DMSO) | 0.25 (DMSO) | 0.08 (DMSO) |

| Melting Point | 114–115°C | 251–253°C | 185–187°C |

Insights :

- Higher lipophilicity (LogP > 3) in 2,4-dimethyl and chloro derivatives correlates with improved cellular uptake but lower aqueous solubility.

- The 4-hydroxy-3-methoxy derivative’s higher solubility may explain its superior kinase inhibition despite lower LogP .

Q & A

Q. What are the optimal synthetic routes for (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, and how can purity be maximized?

The compound is typically synthesized via condensation of 2,4-dimethylbenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred to enhance solubility and reaction efficiency.

- Base choice : Sodium hydroxide or potassium carbonate facilitates Schiff base formation .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor reaction progress via TLC (20% ethyl acetate in hexane) .

Q. How is the biological activity of this compound initially screened, and what assays are recommended?

Initial screening involves:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, measuring inhibition zones (mm) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Dose-response curves : Use logarithmic concentrations (1–100 µM) to assess potency and selectivity .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Benzylidene substituents : Introducing electron-withdrawing groups (e.g., -NO2) or halogenation (e.g., -F) improves antimicrobial potency by enhancing electrophilicity .

- Thiazole ring modifications : Replacing the mercapto group with alkyl/aryl amines increases metabolic stability (e.g., piperidine derivatives in ).

- SAR tools : DFT calculations (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) predict binding affinities to targets like DNA gyrase or tubulin .

Q. How can contradictory data on IC50 values across studies be reconciled?

Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells.

- ROS detection : Fluorescent probes (DCFH-DA) measure oxidative stress induction.

- Protein interaction studies : Surface plasmon resonance (SPR) or ITC quantifies binding to targets like Bcl-2 .

Methodological Considerations

Q. How are computational models applied to predict toxicity and optimize derivatives?

- ADMET prediction : SwissADME or ProTox-II assess hepatotoxicity and bioavailability.

- QSAR modeling : Use MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Catalyst optimization : Transition from NaOH to recyclable Amberlyst-15 resin reduces waste.

- Continuous flow chemistry : Enhances yield (≥85%) and reduces reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.